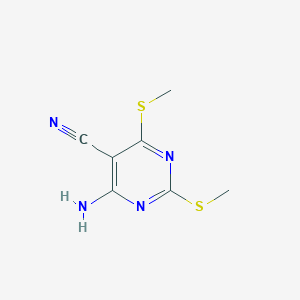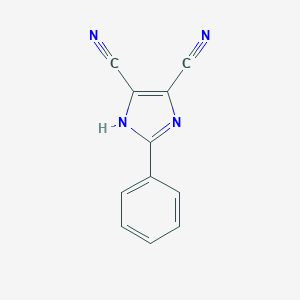
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] is a chemical compound that has been widely studied for its potential scientific research application. This compound is also known as 4,4'-diamino-1,1'-binaphthyl and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] is not well understood. However, it has been reported to exhibit excellent charge transport properties, which is believed to be due to its planar structure and the presence of conjugated pi-systems.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-]. However, it has been reported to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] in lab experiments is its excellent charge transport properties. This makes it a suitable building block for the synthesis of organic semiconductors. However, one of the limitations is the limited information available on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-]. One of the directions is to study its potential application in the field of organic electronics. Another direction is to study its potential application as a chiral ligand for various asymmetric reactions. Additionally, more research is needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] is a chemical compound that has been widely studied for its potential scientific research application. It can be synthesized using various methods and has been reported to exhibit excellent charge transport properties. Its potential applications include the field of organic electronics and asymmetric synthesis. However, more research is needed to understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] can be synthesized using various methods. One of the methods involves the reaction of 1,2-acenaphthylenedione with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 4-methoxyaniline with 1,2-dibromonaphthalene in the presence of a reducing agent. Both methods have been reported to yield the desired product with good yields.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N'-1,2-acenaphthylenediylidenebis[4-methoxy-] has been studied for its potential application in various scientific research fields. One of the potential applications is in the field of organic electronics. This compound has been reported to exhibit excellent charge transport properties and has been used as a building block for the synthesis of organic semiconductors. Another potential application is in the field of asymmetric synthesis. This compound has been used as a chiral ligand for various asymmetric reactions.
Eigenschaften
CAS-Nummer |
153531-54-5 |
|---|---|
Molekularformel |
C26H20N2O2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1-N,2-N-bis(4-methoxyphenyl)acenaphthylene-1,2-diimine |
InChI |
InChI=1S/C26H20N2O2/c1-29-20-13-9-18(10-14-20)27-25-22-7-3-5-17-6-4-8-23(24(17)22)26(25)28-19-11-15-21(30-2)16-12-19/h3-16H,1-2H3 |
InChI-Schlüssel |
IXXSOKMXTCKPMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=CC=C(C=C5)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC4=C3C(=CC=C4)C2=NC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)






![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)




![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)